3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane is a bicyclic organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound consists of a bicyclic ring system with a nitrogen atom, making it a nitrogen-containing heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and alkoxides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids . In biology and medicine, it has been studied for its potential therapeutic effects, including its use in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . In industry, it has been explored for its nematicidal activities against plant-parasitic nematodes .
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopamine and serotonin systems . This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane, and 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester) . These compounds share the same bicyclic core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its methoxy and methyl substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
16487-33-5 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methoxy-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-4-8(10)6-9(5-7)11-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
MBFDHESEJDXGPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC |
Origin of Product |
United States |
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